5,7-Dimethoxy-3,4-dihydroisoquinoline
Overview
Description
5,7-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions and a partially saturated isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This reaction proceeds through a cyclization process, forming the desired dihydroisoquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives with various functional groups.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline compounds with halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
5,7-Dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with muscarinic acetylcholine receptors, modulating their activity . Additionally, its structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with methoxy groups at the 6 and 7 positions.
3,4-Dihydroisoquinoline: Lacks the methoxy groups, making it less functionalized.
Tetrahydroisoquinoline: Fully saturated isoquinoline ring, differing in reactivity and biological activity.
Uniqueness
5,7-Dimethoxy-3,4-dihydroisoquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. This structural feature allows it to participate in unique chemical reactions and exhibit distinct biological effects compared to its analogs.
Properties
IUPAC Name |
5,7-dimethoxy-3,4-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVXSZRHGWMILD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN=C2)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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